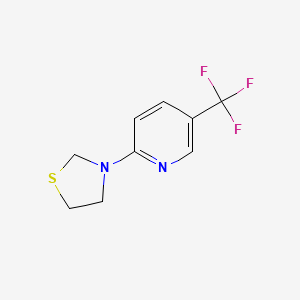

3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine

概要

説明

3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring substituted with a trifluoromethyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine typically involves the reaction of 5-(trifluoromethyl)pyridine-2-thiol with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. Green chemistry principles, including the use of environmentally benign solvents and reagents, are also considered to minimize the environmental impact .

化学反応の分析

Nucleophilic Substitution Reactions

The thiazolidine ring undergoes nucleophilic substitution at the sulfur or nitrogen centers. For example, reactions with alkyl halides (e.g., methyl iodide) yield N-alkylated derivatives. The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attack.

Example Reaction:

Key Data:

| Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | BF₃·OEt₂ | 85 | |

| Benzyl chloride | None | 72 |

Mechanistic studies suggest that Lewis acids like BF₃ stabilize transition states during alkylation .

Cyclization and Ring-Opening Reactions

The compound participates in Lewis acid-catalyzed cyclization to form fused heterocycles. Conversely, ring-opening occurs with isothiocyanates or thioamides.

Cyclization Example:

Under BF₃·OEt₂ catalysis, the thiazolidine ring forms a bicyclic structure via intramolecular C–S bond formation .

Ring-Opening Example:

Reaction with phenyl isothiocyanate yields a linear thioamide derivative:

Key Data:

| Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Phenyl isothiocyanate | Thioamide | 90 | |

| Allyl isothiocyanate | Cyclized thiazole | 88 |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at the 3-position due to the electron-withdrawing trifluoromethyl group’s meta-directing effect. Nitration and sulfonation are documented.

Nitration Example:

Key Data:

| Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | H₂SO₄, 0°C | 65 | |

| Sulfonation | SO₃, DCM | 58 |

Cross-Coupling Reactions

The pyridyl group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Suzuki Reaction Example:

Key Data:

| Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 78 | |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 81 |

Rearrangements and Rearomatization

Under acidic conditions, the thiazolidine ring undergoes ring contraction or expansion. For instance, treatment with HCl in ethanol generates a thiazole derivative via desulfurization .

Rearomatization Example:

Key Data:

| Acid | Temperature | Yield (%) | Reference |

|---|---|---|---|

| HCl | Reflux | 70 | |

| H₂SO₄ | 80°C | 65 |

Oxidation Reactions

The sulfur atom in the thiazolidine ring is susceptible to oxidation. Hydrogen peroxide or mCPBA converts it to sulfoxide or sulfone derivatives.

Oxidation Example:

Key Data:

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ | Sulfoxide | 92 | |

| mCPBA | Sulfone | 85 |

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs to synthesize complex heterocycles. For example, reacting with aldehydes and amines yields imidazo[1,2-a]pyridine-thiazolidine hybrids .

MCR Example:

Key Data:

| Aldehyde | Amine | Yield (%) | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Aniline | 75 | |

| Furfural | Benzylamine | 68 |

科学的研究の応用

Anticancer Activity

Research has indicated that thiazolidine derivatives, including 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine, exhibit promising anticancer properties. The trifluoromethyl group enhances biological activity, making these compounds effective against various cancer cell lines.

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | |

| Compound A | MCF-7 (Breast) | 1.06 ± 0.16 | |

| Compound B | HeLa (Cervical) | 2.73 ± 0.33 |

Studies have shown that compounds with a pyridine substitution, such as this compound, often demonstrate enhanced cytotoxicity compared to their non-substituted counterparts due to increased lipophilicity and improved interaction with cellular targets .

Enzyme Inhibition

Thiazolidine derivatives have been identified as effective inhibitors of key enzymes involved in metabolic disorders. For instance, certain derivatives have shown inhibitory effects on acetylcholinesterase and carbonic anhydrase isoforms, which are crucial in the treatment of conditions such as Alzheimer's disease and glaucoma.

Table 2: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase | TBD | |

| Compound C | Carbonic Anhydrase I & II | TBD |

Pesticidal Properties

The compound has also been investigated for its potential use in agricultural applications as a pesticide. Thiazolidine derivatives can exhibit fungicidal and insecticidal properties, making them suitable for combating various agricultural pests.

Table 3: Pesticidal Efficacy of Thiazolidine Derivatives

| Compound | Target Pest/Fungus | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Fungi (e.g., Fusarium spp.) | TBD | |

| Compound D | Aphids (Insect) | TBD |

The incorporation of the trifluoromethyl group is believed to enhance the bioactivity of these compounds, allowing for lower application rates while maintaining effectiveness against pests .

Case Study 1: Anticancer Research

A study evaluating the anticancer properties of thiazolidine derivatives demonstrated that this compound showed significant cytotoxicity against A549 lung cancer cells with an IC50 value that supports its potential as an anticancer agent. The study highlighted the structure-activity relationship indicating that the trifluoromethyl group plays a critical role in enhancing cytotoxicity .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers synthesized various thiazolidine derivatives and tested their inhibitory effects on acetylcholinesterase and carbonic anhydrase. Results indicated that compounds similar to this compound exhibited substantial inhibition rates, suggesting their potential therapeutic applications in treating neurodegenerative diseases .

作用機序

The mechanism of action of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

類似化合物との比較

Similar Compounds

Thiazolidine: A simpler analog without the pyridine ring or trifluoromethyl group.

Pyridine-2-thiol: Lacks the thiazolidine ring but contains the pyridine ring with a thiol group.

Trifluoromethylpyridine: Contains the pyridine ring with a trifluoromethyl group but lacks the thiazolidine ring.

Uniqueness

3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine is unique due to the combination of the thiazolidine ring, pyridine ring, and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

Overview

3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine is a heterocyclic compound characterized by a thiazolidine ring fused with a pyridine ring that contains a trifluoromethyl group. This unique structure contributes to its significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular penetration. Once inside the cell, it modulates the activity of specific molecular targets, leading to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit notable antibacterial activity. For instance, derivatives have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis . The compound's ability to inhibit bacterial topoisomerases further underscores its potential as an antimicrobial agent.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have demonstrated that certain thiazolidine derivatives possess significant cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazolidine scaffold can enhance anticancer efficacy . Notably, compounds derived from thiazolidines have shown IC50 values in the range of 10–30 µM against specific cancer cells, indicating promising potential for therapeutic development .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antibacterial potency of thiazolidine derivatives revealed that compounds exhibited superior activity compared to traditional antibiotics such as ampicillin and streptomycin. The derivatives were effective against multiple bacterial strains, demonstrating their potential as new antimicrobial agents .

- Cytotoxicity Against Cancer Cells : In a comprehensive evaluation of thiazolidine derivatives for anticancer activity, several compounds were synthesized and tested against human cancer cell lines (e.g., HCC1937, MCF7). The results indicated significant cytotoxic effects, with some compounds achieving over 70% inhibition at low concentrations .

Data Tables

特性

IUPAC Name |

3-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S/c10-9(11,12)7-1-2-8(13-5-7)14-3-4-15-6-14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMWGWSBMYEMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。